Quinoline, 6-(2-propen-1-yloxy)-

Description

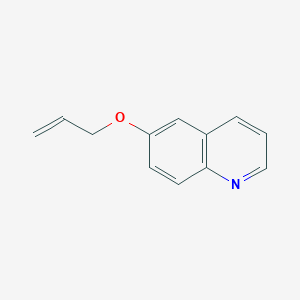

Quinoline, 6-(2-propen-1-yloxy)- (CAS: 7652-24-6), also known as 6-allyloxyquinoline, is a quinoline derivative substituted with an allyloxy (-O-CH₂CH=CH₂) group at the 6-position. While direct pharmacological data for this compound is lacking in the evidence, its structural analogs provide insights into possible applications and properties.

Properties

IUPAC Name |

6-prop-2-enoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-8-14-11-5-6-12-10(9-11)4-3-7-13-12/h2-7,9H,1,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUDSZHYRJKTOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC2=C(C=C1)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 6-(2-propen-1-yloxy)-, can be achieved through various established protocols. Common methods include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve the cyclization of aniline derivatives with different reagents under acidic or basic conditions, often using catalysts to improve yield and selectivity .

Industrial Production Methods

Industrial production of quinoline derivatives typically involves large-scale synthesis using optimized versions of the aforementioned methods. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry approaches such as microwave-assisted synthesis and solvent-free conditions are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 6-(2-propen-1-yloxy)- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.

Reduction: This reaction can reduce double bonds or other functional groups, modifying the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives .

Scientific Research Applications

Quinoline, 6-(2-propen-1-yloxy)- has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological processes and interactions.

Industry: The compound is used in the development of dyes, catalysts, and materials with specific properties.

Mechanism of Action

The mechanism of action of Quinoline, 6-(2-propen-1-yloxy)- involves its interaction with various molecular targets and pathways. It can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The specific mechanism of action depends on the compound’s structure and the biological system it interacts with.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Variations

Quinoline derivatives exhibit diverse biological activities based on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Pharmacological and Chemical Properties

- Metabolic Stability: The allyloxy group in 6-(2-propen-1-yloxy)-quinoline may undergo oxidative metabolism via cytochrome P450 enzymes, akin to 8-aminoquinolines, which form reactive quinoneimine intermediates .

- Electronic Effects: Allyloxy (electron-donating) vs. sulfonyl (electron-withdrawing) groups alter the quinoline ring’s electron density, affecting reactivity in substitution reactions and interactions with biological targets .

Table 2: Key Research Insights

| Parameter | Quinoline, 6-(2-propen-1-yloxy)- | E-2-Styrylquinolines | 8-Aminoquinolines |

|---|---|---|---|

| Substituent Reactivity | Alkene for conjugation/modification | Styryl for π-π interactions | Amino for redox activity |

| Synthetic Yield | ~80–88% (inferred from analogs) | 70–85% | Variable |

| Biological Target | Underexplored | HIV-1 integrase | Plasmodium spp. |

| Toxicity Concerns | Not reported | Low | High (G6PD deficiency) |

Notes and Limitations

Comparisons are extrapolated from structural analogs.

Substituent Impact : Positional effects (e.g., C6 vs. C8 substitution) significantly alter pharmacological profiles, necessitating targeted studies for each derivative.

Synthetic Challenges : Allyloxy groups may require protection strategies during synthesis to prevent alkene side reactions.

Biological Activity

Quinoline derivatives, particularly Quinoline, 6-(2-propen-1-yloxy)- , have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and potential applications.

Overview of Quinoline Derivatives

Quinoline is a heterocyclic aromatic organic compound with a nitrogen atom in its structure, which contributes to its reactivity and biological activity. The modification of quinoline structures, such as the introduction of various substituents like propenyloxy groups, can significantly influence their pharmacological properties.

Antibacterial Activity

Research has indicated that 6-(2-propen-1-yloxy)-quinoline exhibits antibacterial properties against several strains of bacteria. For instance, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli , suggesting its potential as a lead compound for developing new antibacterial agents. However, further investigations are required to elucidate the mechanisms underlying its antibacterial effects.

Antiprotozoal Activity

The compound has also been explored for its antiprotozoal properties. Notably, it has shown activity against protozoan parasites such as Leishmania , which causes Leishmaniasis. Research indicates that modifications to the quinoline core can enhance its efficacy against these parasites.

Anticancer Potential

Recent studies have investigated the anticancer potential of various quinoline derivatives, including 6-(2-propen-1-yloxy)-quinoline . The structure-activity relationship (SAR) analyses suggest that certain modifications can improve antiproliferative activity against cancer cell lines. For example, novel quinoline-chalcone hybrids have demonstrated significant cytotoxic effects against multiple cancer cell lines .

Table 1: Summary of Biological Activities

Detailed Research Insights

- Antibacterial Studies : Research by Xia et al. (2011) highlights the synthesis and antibacterial evaluation of 6-alkyloxyquinoline derivatives, noting their effectiveness against specific bacterial strains but calling for further mechanistic studies.

- Antiprotozoal Studies : De Souza et al. (2002) explored antiprotozoal activities and suggested that modifications in the quinoline structure could enhance efficacy against Leishmania spp..

- Anticancer Studies : A study on quinoline-chalcone hybrids revealed promising results in inhibiting cancer cell proliferation, with IC50 values indicating potent activity against various cancer types .

The biological activities of quinoline derivatives are often linked to their ability to interact with specific molecular targets within pathogens or cancer cells. For instance, some compounds may inhibit key enzymes or disrupt cellular processes critical for pathogen survival or cancer cell proliferation.

Conclusion and Future Directions

The compound Quinoline, 6-(2-propen-1-yloxy)- shows promise in various biological activities including antibacterial, antiprotozoal, and anticancer effects. Continued research focusing on its mechanisms of action and structural modifications could pave the way for developing novel therapeutic agents targeting infectious diseases and cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.